molecular formula C9H7F3N2S B2381912 1-methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 650615-64-8

1-methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2381912
CAS No.: 650615-64-8
M. Wt: 232.22
InChI Key: XFKJHEOGGKXEHH-UHFFFAOYSA-N
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Description

1-methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group, a thiophene ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

1-methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a candidate for drug development due to its unique structure.

    Industry: As a component in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(phenyl)-5-(trifluoromethyl)-1H-pyrazole: Similar structure but with a phenyl group instead of a thiophene ring.

    1-methyl-3-(thiophen-2-yl)-5-(methyl)-1H-pyrazole: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

1-methyl-3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both a thiophene ring and a trifluoromethyl group, which can impart distinct electronic and steric properties, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

1-methyl-3-thiophen-2-yl-5-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2S/c1-14-8(9(10,11)12)5-6(13-14)7-3-2-4-15-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKJHEOGGKXEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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